

Technical Monograph: 5-(Cyclopropylmethoxy)picolinaldehyde

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Compound of Interest

Compound Name:	5-(Cyclopropylmethoxy)picolinaldehyde
CAS No.:	1502637-39-9
Cat. No.:	B1470523

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Executive Summary & Chemical Identity

5-(Cyclopropylmethoxy)picolinaldehyde (also known as 5-(cyclopropylmethoxy)pyridine-2-carbaldehyde) is a specialized heterocyclic building block used primarily in medicinal chemistry. [1] It serves as a critical intermediate for introducing the cyclopropylmethoxy motif—a lipophilic, metabolically stable ether substituent often employed to optimize the pharmacokinetic profile (ADME) of drug candidates.

This guide details the structural specifications, synthetic pathways, and handling protocols for this compound, designed for researchers in lead optimization and process chemistry.

Digital Identifiers & Descriptors

Descriptor	Value
CAS Registry Number	1502637-39-9
IUPAC Name	5-(Cyclopropylmethoxy)pyridine-2-carbaldehyde
Common Name	5-(Cyclopropylmethoxy)picolinaldehyde
Molecular Formula	C ₁₀ H ₁₁ NO ₂
Molecular Weight	177.20 g/mol
SMILES	<chem>O=Cc1ncc(OCC2CC2)cc1</chem>
InChI	InChI=1S/C10H11NO2/c12-6-9-3-4-10(11-5-9)13-7-8-1-2-8/h3-6,8H,1-2,7H2
InChIKey	JAZGZNUKSCDSDF-UHFFFAOYSA-N

Physicochemical Profile & Pharmacophore Logic Structural Analysis

The molecule consists of a central pyridine ring substituted at the C2 position with a reactive aldehyde (formyl) group and at the C5 position with a cyclopropylmethyl ether.

- The Picolinaldehyde Core: The C2-aldehyde is highly reactive toward nucleophiles, making it an ideal scaffold for reductive amination or Schiff base formation to generate ligand-receptor binding motifs.
- The Cyclopropylmethoxy Tail: This group acts as a bioisostere for isopropoxy or other aliphatic ethers.
 - Metabolic Stability: The cyclopropyl ring is generally more resistant to cytochrome P450-mediated oxidation compared to straight-chain alkyls.
 - Lipophilicity: It increases the LogP (approx. 1.8–2.1), facilitating membrane permeability without the steric bulk of a tert-butyl group.

Calculated Properties

Property	Value (Predicted)	Causality/Relevance
LogP	1.82 ± 0.3	Moderate lipophilicity; good oral bioavailability potential.
pKa (Pyridine N)	~3.5	The electron-withdrawing aldehyde decreases basicity relative to pyridine (pKa 5.2).
H-Bond Acceptors	3	N(pyridine), O(aldehyde), O(ether).
Topological Polar Surface Area (TPSA)	~39 Å ²	Well within the blood-brain barrier (BBB) penetration limit (<90 Å ²).

Synthetic Pathways[4][5][6]

There are two primary routes to synthesize **5-(cyclopropylmethoxy)picolinaldehyde**. The choice depends on scale and starting material availability.

Route A: The Halogen-Lithium Exchange (Laboratory Scale)

This route is preferred for high-purity medicinal chemistry applications because it avoids the harsh oxidative conditions of Route B.

- Precursor: 5-Bromo-2-hydroxypyridine (or 2-bromo-5-hydroxypyridine, depending on nomenclature preference; the goal is 5-position oxygenation).
- Mechanism:
 - O-Alkylation: The hydroxyl group is alkylated with (bromomethyl)cyclopropane.
 - Lithiation: The bromine is exchanged for lithium at low temperature.
 - Formylation: The lithiated species is quenched with DMF to install the aldehyde.

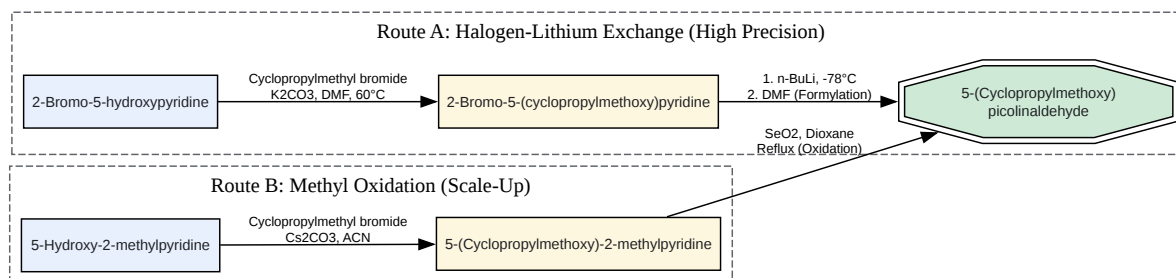
Route B: Direct Oxidation (Industrial Scale)

This route uses cheaper starting materials but requires careful control of the oxidation step to prevent over-oxidation to the carboxylic acid.

- Precursor: 5-Hydroxy-2-methylpyridine.
- Mechanism:
 - O-Alkylation: Williamson ether synthesis.
 - SeO₂ Oxidation: Selective oxidation of the activated methyl group to the aldehyde.

Visualization of Synthetic Logic

The following diagram illustrates the preferred Route A (Lithiation) and Route B (Oxidation).



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Caption: Comparison of Lithiation (Route A) vs. Selenium Dioxide Oxidation (Route B) pathways.

Detailed Experimental Protocol (Route A)

This protocol describes the synthesis via the Halogen-Lithium exchange method, which offers the highest reliability for generating the aldehyde functionality without over-oxidation.

Step 1: Synthesis of 2-Bromo-5-(cyclopropylmethoxy)pyridine

- Reagents: 2-Bromo-5-hydroxypyridine (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq), Potassium Carbonate (K_2CO_3 , 2.0 eq).
- Solvent: Anhydrous DMF (Dimethylformamide).
- Procedure:
 - Dissolve 2-bromo-5-hydroxypyridine in DMF (0.5 M concentration).
 - Add K_2CO_3 and stir at room temperature for 15 minutes to generate the phenoxide anion.
 - Add (bromomethyl)cyclopropane dropwise.
 - Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
 - Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na_2SO_4 , and concentrate.
 - Purification: Silica gel chromatography (0–20% EtOAc in Hexanes).

Step 2: Formylation to 5-(Cyclopropylmethoxy)picolinaldehyde

- Reagents: Intermediate from Step 1 (1.0 eq), n-Butyllithium (n-BuLi, 1.1 eq, 2.5M in hexanes), Anhydrous DMF (1.5 eq).
- Solvent: Anhydrous THF (Tetrahydrofuran).
- Procedure:
 - Critical: Flame-dry all glassware and maintain an inert Atmosphere (Argon/Nitrogen).
 - Dissolve the bromo-intermediate in THF and cool to -78°C (Dry ice/Acetone bath).

- Add n-BuLi dropwise over 20 minutes. Note: Maintain temperature below -70°C to prevent pyridine ring addition.
- Stir for 30–60 minutes at -78°C to ensure Lithium-Halogen exchange.
- Add anhydrous DMF dropwise.
- Stir at -78°C for 1 hour, then allow to warm to 0°C .
- Quench: Add saturated aqueous NH_4Cl solution.
- Workup: Extract with DCM (Dichloromethane). Dry over MgSO_4 and concentrate.
- Purification: The crude aldehyde is often pure enough for use, or can be purified via silica column (Hexane:EtOAc).

Handling, Stability & Safety

Stability Concerns

- Oxidation: Like all aldehydes, this compound is susceptible to autoxidation to the corresponding carboxylic acid (5-(cyclopropylmethoxy)picolinic acid) upon prolonged exposure to air.
 - Storage: Store under Nitrogen or Argon at -20°C .
- Schiff Base Formation: Avoid contact with primary amines unless the reaction is intended.

Safety Profile (GHS Classification)

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

References

- Sigma-Aldrich. (2024). Product Specification: **5-(Cyclopropylmethoxy)picolinaldehyde** (CAS 1502637-39-9).[2] Merck KGaA.
- PubChem. (2024). Compound Summary: Pyridine-2-carbaldehyde derivatives. National Library of Medicine.
- Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Reference for Williamson Ether Synthesis and Bouveault Aldehyde Synthesis protocols).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic details on Lithium-Halogen exchange in pyridines).

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Sources

- 1. [α-甲基-DL-苯丙氨酸_MSDS_用途_密度_CAS号【1132-26-9】_化源网 \[chemsrc.com\]](#)
- 2. [Picolinaldehyde | Sigma-Aldrich \[sigmaaldrich.com\]](#)
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